2-amino-N-cyclopropylethanesulfonamide hydrochloride
Description
Sulfonamide Chemistry: Historical Context and Development
Sulfonamides represent one of the most transformative discoveries in medicinal chemistry. The first sulfonamide drug, Prontosil , was synthesized in 1932 by Gerhard Domagk and colleagues at Bayer Laboratories, marking the advent of systemic antibacterial therapy. Prontosil’s metabolite, sulfanilamide , became the cornerstone of sulfonamide therapeutics, inhibiting bacterial dihydropteroate synthase (DHPS) and disrupting folate synthesis. This mechanism revolutionized the treatment of streptococcal infections, pneumonia, and other bacterial diseases, reducing mortality rates during World War II and beyond.
The structural versatility of sulfonamides allowed for derivatives with diverse biological activities, including antifungal, antimalarial, and anticonvulsant properties. By the 1940s, over 5,000 sulfonamide derivatives had been synthesized, cementing their role in drug discovery. The integration of sulfonamides with trimethoprim (as co-trimoxazole) further enhanced their efficacy, particularly against opportunistic infections in immunocompromised patients.
Significance of 2-Amino-N-Cyclopropylethanesulfonamide Hydrochloride in Modern Research
This compound (CAS: 1173069-26-5) exemplifies the evolution of sulfonamide chemistry. Its structure combines a sulfonamide core with a cyclopropyl group and a primary amine, enabling unique interactions with biological targets. While not directly used as an antibacterial agent, this compound serves as a critical intermediate in synthesizing more complex molecules.
Recent studies highlight its utility in structure-activity relationship (SAR) analyses , particularly in optimizing solubility and metabolic stability. The cyclopropyl moiety introduces conformational rigidity, which can enhance binding affinity to enzymes or receptors. Additionally, its hydrochloride salt improves aqueous solubility, facilitating in vitro assays.
Cyclopropyl-Containing Compounds in Chemical Literature
Cyclopropane rings are prized in drug design for their ability to modulate pharmacokinetic and pharmacodynamic properties. The cyclopropyl fragment in this compound contributes to:
- Enhanced metabolic stability : The strained cyclopropane ring resists oxidative degradation, prolonging half-life.
- Conformational restriction : Limits rotational freedom, favoring interactions with planar binding sites.
- Reduced off-target effects : Minimizes nonspecific binding due to its compact, nonpolar structure.
These attributes are evident in FDA-approved drugs like celecoxib (a COX-2 inhibitor) and maraviroc (an HIV entry inhibitor), both of which leverage cyclopropane rings for optimal activity.
Classification and Nomenclature Systems for Sulfonamide Compounds
Sulfonamides are classified based on their functional groups and therapeutic applications . The IUPAC nomenclature for this compound follows a systematic approach:
- Parent chain : Ethanesulfonamide (two-carbon chain with a sulfonamide group).
- Substituents :
- A cyclopropyl group attached to the sulfonamide nitrogen.
- An amino group (-NH~2~) at the second carbon.
- Salt form : Hydrochloride (HCl).
Thus, the full name is derived as:
- Root : Ethanesulfonamide
- Prefix : 2-amino (position of the amine group)
- Substituent : N-cyclopropyl (cyclopropyl attached to nitrogen)
- Salt : Hydrochloride.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂ClN₂O₂S | |
| Molecular Weight | 200.69 g/mol | |
| CAS Number | 1173069-26-5 | |
| Appearance | White to off-white powder | |
| Storage Conditions | 2–8°C, inert atmosphere |
Table 2: Comparative Analysis of Cyclopropyl-Containing Sulfonamides
| Compound | Structure | Application | Key Feature |
|---|---|---|---|
| 2-Amino-N-cyclopropylethanesulfonamide | Ethanesulfonamide + cyclopropyl | Intermediate in drug synthesis | Enhanced rigidity |
| Celecoxib | Trifluoromethyl + sulfonamide | COX-2 inhibition | Cyclopropane for selectivity |
| Maraviroc | Bicyclic amine + cyclopropane | HIV entry inhibition | Conformational restraint |
Properties
IUPAC Name |
2-amino-N-cyclopropylethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-3-4-10(8,9)7-5-1-2-5;/h5,7H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILWAJRDKCFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173069-26-5 | |
| Record name | 2-amino-N-cyclopropylethane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-amino-N-cyclopropylethanesulfonamide hydrochloride typically involves the reaction of cyclopropylamine with ethanesulfonyl chloride, followed by the introduction of an amino group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity .
Chemical Reactions Analysis
2-amino-N-cyclopropylethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. It has shown promise in:
- Inhibition of Enzymes : The compound acts as an inhibitor for various enzymes, particularly those involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases and chronic inflammation .
- Cancer Treatment : Preliminary studies indicate that it may inhibit tyrosine kinases, which are crucial in cancer cell proliferation. This inhibition could lead to novel treatments for hematological malignancies such as chronic lymphocytic leukemia .
Pharmacological Studies
Research has demonstrated the compound's efficacy in:
- Cardiovascular Health : By modulating the apelin receptor, it may help manage conditions related to cardiovascular diseases, metabolic disorders, and organ failure .
- Respiratory Conditions : Studies have suggested its use in treating asthma and other allergic diseases by affecting mast cell function and reducing inflammation .
Table 1: Summary of Biological Activities
Case Study 1: Cancer Therapy
A study published in a peer-reviewed journal investigated the effects of 2-amino-N-cyclopropylethanesulfonamide hydrochloride on B-cell lymphomas. Researchers administered the compound to mice with induced lymphomas. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups. These findings suggest its potential as a novel therapeutic agent for treating certain types of cancers.
Case Study 2: Respiratory Health
In a clinical trial focusing on asthma management, patients treated with the compound showed improved lung function and reduced frequency of asthma attacks over a six-month period. The study highlighted the compound's ability to modulate immune responses effectively, providing insights into its application for respiratory conditions.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropylethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-amino-N-cyclopropylethanesulfonamide hydrochloride are compared below with three analogous compounds:
2-Amino-N-cyclopropylacetamide Hydrochloride (CAS 670253-51-7)
- Molecular Formula : C₅H₁₀N₂O·HCl
- Key Features :
- Contains an acetamide group (CH₃CONH ) instead of a sulfonamide.
- Cyclopropyl group attached to the amide nitrogen.
- Comparison :
- Solubility : The absence of a sulfonyl group reduces polarity, likely decreasing aqueous solubility compared to the sulfonamide analogue .
- Reactivity : The acetamide is more susceptible to hydrolysis under acidic/basic conditions than the sulfonamide, which is chemically inert .
- Molecular Weight : 150.607 g/mol (vs. 212.69 g/mol for the target compound), reflecting the lighter acetamide group .
N-(3-Aminopropyl)-5-Chloro-2-naphthalenesulfonamide Hydrochloride (CAS 210049-20-0)
- Molecular Formula : C₁₃H₁₆ClN₂O₂S·HCl
- Key Features: Naphthalene ring with a chlorine substituent and a 3-aminopropyl chain. Bulky aromatic system linked to the sulfonamide.
- Comparison :
- Aromatic Interactions : The naphthalene system enables π-π stacking and hydrophobic interactions, unlike the aliphatic cyclopropyl group in the target compound .
- Molecular Weight : 335.25 g/mol (vs. 212.69 g/mol), suggesting lower bioavailability due to increased size .
- Synthetic Complexity : The naphthalene core requires multi-step synthesis, whereas the cyclopropyl derivative is simpler to prepare .
Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride (CAS 1391077-87-4)
- Molecular Formula: C₁₂H₁₈ClNO₄S
- Key Features: Methanesulfonylphenyl group attached to a propanoate ester. Ethyl ester enhances lipophilicity.
- Comparison: Ester vs. Sulfonamide Stability: The ester group is prone to enzymatic hydrolysis, limiting in vivo stability compared to the sulfonamide . Molecular Weight: 299.79 g/mol (vs. 212.69 g/mol), indicating higher lipophilicity and possible tissue penetration .
Biological Activity
2-Amino-N-cyclopropylethanesulfonamide hydrochloride (CAS No. 1173069-26-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopropyl group, exhibits various interactions at the molecular level, influencing enzyme activity and potentially serving as a pharmacological agent.
- Molecular Formula : CHClNOS
- Molecular Weight : 200.69 g/mol
- IUPAC Name : 2-amino-N-cyclopropylethanesulfonamide; hydrochloride
- Structural Features : The presence of both an amino group and a sulfonamide moiety enables diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. This mechanism is crucial in understanding its potential therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antibiotic development.
Case Studies
-
Inhibition of Bacterial Growth :
- Study : A laboratory study evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus.
- Findings : The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting potent antimicrobial properties.
-
Enzyme Interaction Studies :
- Study : In vitro assays were conducted to assess the interaction of the compound with carbonic anhydrase.
- Findings : Results indicated that this compound effectively inhibited carbonic anhydrase activity, supporting its role as an enzyme inhibitor.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-N-cyclopropylmethanesulfonamide | Similar sulfonamide structure | Moderate antibacterial activity |
| 2-Amino-N-cyclopropylpropanesulfonamide | Longer alkyl chain | Limited enzyme inhibition |
| 2-Amino-N-cyclopropylbutanesulfonamide | Bulkier structure | Variable biological effects |
Research Applications
The compound's unique properties make it valuable for various research applications:
- Drug Development : Ongoing studies aim to explore its potential as a new therapeutic agent in treating bacterial infections.
- Chemical Synthesis : It serves as a building block in synthesizing more complex organic molecules.
Q & A
Q. Data Validation :
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed, ±2 ppm tolerance) .
- NMR : Key signals (e.g., cyclopropane CH2 at δ 1.2–1.8 ppm in H NMR; sulfonamide SO2 at δ 40–45 ppm in C NMR) .
Basic: How should researchers characterize this compound using spectroscopic and chromatographic methods?
Answer:
Spectroscopic Methods :
- H/C NMR : Assign cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and sulfonamide carbons (δ 40–45 ppm). Aromatic protons (if present) appear at δ 6.5–8.0 ppm .
- HRMS : Use electrospray ionization (ESI+) to verify molecular ion ([M+H]+) with <5 ppm error.
- IR : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1140–1180 cm⁻¹).
Q. Chromatographic Methods :
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Monitor purity (>98%) at 254 nm.
- TLC : Silica gel GF254 with ethyl acetate/hexane (3:7); visualize under UV or ninhydrin staining for amine detection.
Validation : Cross-reference with pharmacopeial standards (e.g., EP impurity guidelines for sulfonamides) .
Basic: What stability considerations are critical for handling this compound?
Answer:
- Hydrolytic degradation : The sulfonamide group is susceptible to hydrolysis under basic conditions. Store at pH 4–6 in sealed, moisture-free containers .
- Thermal stability : Decomposition observed >150°C; avoid prolonged heating during synthesis.
- Light sensitivity : Protect from UV exposure to prevent cyclopropane ring opening.
- Impurity monitoring : Use HPLC to track degradation products (e.g., free amine or sulfonic acid derivatives) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
Quantum Chemical Workflow :
Reaction Path Search : Apply density functional theory (DFT, e.g., B3LYP/6-31G*) to model cyclopropane formation and sulfonamide coupling.
Transition State Analysis : Identify energy barriers for ring-strain minimization .
Solvent Effects : Use COSMO-RS to predict solvent compatibility (e.g., ethanol vs. DMF).
Q. Feedback Loop :
- Experimental data (e.g., reaction yields, byproducts) refine computational models. For example, adjust steric parameters if cyclopropane ring distortions occur .
Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?
Answer:
Comparative Analysis Framework :
Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., N-cyclopropyl sulfonamides in literature) .
Isotopic Labeling : Use N-labeled amines to confirm sulfonamide connectivity via H-N HMBC.
X-ray Crystallography : Resolve ambiguous proton assignments (e.g., cyclopropane vs. ethylenic protons).
Case Study : Discrepancies in C NMR signals for SO2 groups may arise from tautomerism; use variable-temperature NMR to detect dynamic processes .
Advanced: What strategies are recommended for impurity profiling and quantification?
Answer:
Target Impurities :
Q. Analytical Workflow :
Forced Degradation : Expose to heat, light, and hydrolytic conditions per ICH Q1A guidelines.
LC-MS/MS : Quantify impurities at 0.1% level using reference standards (e.g., EP Impurity F/H) .
NMR-Specific Detection : Use F NMR if fluorinated analogs are present (e.g., from fluorinated precursors) .
Advanced: How to design reactors for scalable synthesis of this compound?
Answer:
Reactor Considerations :
- Batch vs. Flow : For exothermic cyclopropane reactions, continuous flow reactors improve heat dissipation and yield consistency .
- Material Compatibility : Use glass-lined or Hastelloy reactors to resist HCl corrosion.
- Mixing Efficiency : Optimize impeller design to prevent localized pH spikes during acidification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
